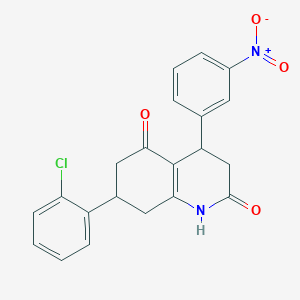![molecular formula C21H17ClFNO4 B4583597 N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
説明
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heterocyclic precursors. The process may include the formation of intermediate products, each requiring specific reagents and conditions to achieve the desired transformations. Techniques such as NMR, IR, and Mass spectroscopy are commonly employed to confirm the chemical structures of synthesized compounds (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The determination of molecular structures often utilizes X-ray diffraction analysis, NMR (1H, 13C, and sometimes 19F), and IR spectroscopy. These techniques provide insights into the conformation, stereochemistry, and electronic environment of the molecules. For example, crystal structure analysis reveals the arrangement of atoms, bond lengths, angles, and molecular conformation, which are crucial for understanding the chemical reactivity and interactions of the compound (Z. Ping, 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. Acetamide derivatives, for instance, participate in various chemical reactions, including N-acylation, halogenation, and nucleophilic substitution, depending on the substituents' nature and position on the aromatic ring. These reactions are essential for the further modification and derivatization of the compound (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular structure. The presence of halogen atoms and the acetamide group significantly influences these properties, affecting the compound's behavior in different environments and its applications (K. Parikh & D. Joshi, 2014).
科学的研究の応用
Synthesis and Biological Activities
Compounds related to the specified chemical structure have been synthesized and evaluated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity : Novel coumarin derivatives have been synthesized and evaluated against different human cancer cell lines, showing significant inhibitory activity. These derivatives demonstrate the potential of such compounds in anticancer research (Shi et al., 2020).
Antimicrobial Activity : Research has led to the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promising antimicrobial results against various bacterial and fungal strains. This highlights the relevance of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Anti-inflammatory Activity : Studies on derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity, suggesting their use in treating inflammation-related disorders (Sunder et al., 2013).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds have been extensively studied, contributing to the field of organic chemistry by introducing new synthetic methodologies and understanding the structural properties of these compounds.
Synthetic Methodologies : Novel synthetic routes have been explored for creating diverse derivatives, which are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of novel polystyrene-supported catalysts demonstrates the application of these compounds in facilitating organic reactions, such as the Michael addition (Alonzi et al., 2014).
Characterization and Application : The detailed characterization of these compounds, including their crystal structures and physicochemical properties, lays the groundwork for their application in various scientific and industrial fields. For example, new powder diffraction data of derivatives have potential uses in designing new pesticides (Olszewska et al., 2008).
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO4/c1-11-7-17(20-13-3-2-4-14(13)21(26)28-18(20)8-11)27-10-19(25)24-16-6-5-12(23)9-15(16)22/h5-9H,2-4,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJBZZPWUVSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)
![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)
![1-(4-ethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4583563.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)
